3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester
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Overview
Description
3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester is an organic compound with the molecular formula C21H26N2O2 and a molecular weight of 338.44334 g/mol . This compound is used as an intermediate in organic synthesis and has various applications in scientific research.
Preparation Methods
The synthesis of 3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester typically involves the reaction of biphenyl-2-ylamine with piperazine-1-carboxylic acid tert-butyl ester under specific conditions. One common method involves the use of a palladium-catalyzed coupling reaction, such as the Suzuki-Miyaura coupling . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
Chemical Reactions Analysis
3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the piperazine ring can be modified with different substituents.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid.
Scientific Research Applications
3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is used in the development of biologically active molecules, including potential pharmaceuticals.
Medicine: Research into its derivatives has shown potential for therapeutic applications, particularly in the development of drugs targeting specific biological pathways.
Industry: It is used in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester involves its interaction with specific molecular targets. The piperazine ring can interact with various enzymes and receptors, modulating their activity. This interaction can lead to changes in cellular signaling pathways, affecting biological processes .
Comparison with Similar Compounds
3-Biphenyl-2-YL-piperazine-1-carboxylic acid tert-butyl ester can be compared with similar compounds such as:
tert-Butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate: This compound is used as an intermediate in organic synthesis and has similar reactivity patterns.
tert-Butyl 4-[4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazol-1-yl]piperidine-1-carboxylate: Another compound used in organic synthesis with comparable applications.
1-Boc-piperazine: This compound is used in the synthesis of various biologically active molecules and has similar chemical properties.
These compounds share similar structural features and reactivity, but this compound is unique in its specific applications and interactions in scientific research.
Properties
Molecular Formula |
C21H26N2O2 |
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Molecular Weight |
338.4 g/mol |
IUPAC Name |
tert-butyl 3-(2-phenylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C21H26N2O2/c1-21(2,3)25-20(24)23-14-13-22-19(15-23)18-12-8-7-11-17(18)16-9-5-4-6-10-16/h4-12,19,22H,13-15H2,1-3H3 |
InChI Key |
QANNVSWEIJIFBU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCNC(C1)C2=CC=CC=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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